(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Description
Properties
IUPAC Name |
(8aR)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFXPKPIPBNKFI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@H]1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463988 | |
| Record name | (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151763-89-2 | |
| Record name | (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pyrrolo[1,2-a]pyrazine core in medicinal chemistry
An In-depth Technical Guide to the Pyrrolo[1,2-a]pyrazine Core in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The pyrrolo[1,2-a]pyrazine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it a "privileged scaffold" in modern drug discovery. This guide provides a comprehensive overview of the pyrrolo[1,2-a]pyrazine core, delving into its synthetic accessibility, diverse pharmacological profile, and the nuanced structure-activity relationships (SAR) that govern its biological effects. We will explore its applications across key therapeutic areas, including oncology, virology, neuroscience, and infectious diseases, providing field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.
The Pyrrolo[1,2-a]pyrazine Core: A Privileged Scaffold
Nitrogen-containing heterocycles are foundational motifs in pharmaceuticals, prized for their ability to engage in various biological interactions and for their favorable physicochemical properties.[1][2] Among these, the pyrrolo[1,2-a]pyrazine core stands out. This bicyclic system, formed by the fusion of a pyrrole and a pyrazine ring, is found in a variety of bioactive natural products isolated from sources as diverse as marine sponges, fungi, and bacteria.[2][3] Its rigid, yet conformationally distinct, structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.
The versatility of this core is demonstrated by its presence in compounds exhibiting a wide array of biological activities, including anticancer, antiviral, antifungal, antibacterial, and anticonvulsant properties.[4][5] This inherent biological relevance, combined with the development of robust synthetic methodologies, has solidified its status as a critical building block in the pursuit of novel therapeutics.
Synthetic Strategies: Building the Core
The utility of a scaffold in medicinal chemistry is directly linked to its synthetic accessibility. A successful synthetic strategy must not only be efficient but also amenable to the generation of diverse analogs for SAR studies. Several powerful methods have been developed to construct the pyrrolo[1,2-a]pyrazine core, each offering distinct advantages.
Multicomponent Reactions (MCRs)
MCRs are highly convergent and atom-economical processes that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is exceptionally well-suited for building chemical libraries for high-throughput screening.
-
Ugi Reaction: Novel, chiral derivatives of pyrrolo[1,2-a]pyrazine with potent anticonvulsant activity have been synthesized using the Ugi multicomponent reaction as the key step.[6] This reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate structural complexity.
-
Kabachnik-Fields Reaction: A scandium-catalyzed one-pot, three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite provides efficient access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates.[7] This domino process involves the formation of two C-N bonds and one C-P bond.[7]
Annulation and Cyclization Strategies
Stepwise construction involving annulation (ring-forming) reactions provides a high degree of control over the final structure.
-
[4+1+1] Annulation: A highly atom-economical three-component route has been developed to create novel 3,4-dihydropyrrolo[1,2-a]pyrazine skeletons.[8] This approach allows for the multi-functionalization of the pyrazine ring, granting access to new chemical spaces with distinct functional groups arranged in a specific stereochemistry.[8]
-
Electrophilic Acylation/Aldol Condensation: A powerful strategy for expanding the chemical territory of the pyrrolo[1,2-a]pyrazine core involves a regiodivergent electrophilic acylation (such as Vilsmeier-Haack formylation), followed by an aldol condensation.[9] This method enables the introduction of diverse substitution patterns, which is critical for fine-tuning biological activity.[9]
Below is a generalized workflow illustrating a diversity-oriented synthesis approach.
Caption: Diversity-Oriented Synthesis (DOS) workflow for pyrrolo[1,2-a]pyrazine analogs.
Therapeutic Applications and Biological Activities
The pyrrolo[1,2-a]pyrazine scaffold has been successfully exploited across multiple therapeutic domains. The following sections highlight key areas of application, supported by specific examples and mechanistic insights.
Anticancer Activity
Derivatives of this core have demonstrated potent activity against a range of human cancer cell lines.
-
Prostate and Breast Cancer: A novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivative, 3h , was identified as a potent anticancer agent against PC-3 prostate cancer and MCF-7 breast cancer cells.[8] This compound was shown to inhibit cell migration and induce apoptosis through the activation of caspase-3 and the cleavage of PARP.[8]
-
Human Lymphoma: A library of derivatives was screened against U937 human lymphoma cells.[9] This study revealed critical SAR insights, noting that a 2,4-dimethoxyphenyl group led to more potent inhibition of cell survival than other substitution patterns.[9] The anticancer action was linked to the FTase-p38 signaling axis.[9]
Below is a simplified representation of the FTase-p38 signaling pathway, a target for some pyrrolo[1,2-a]pyrazine compounds.
Caption: Inhibition of the FTase-p38 signaling axis by a pyrrolo[1,2-a]pyrazine derivative.
Table 1: Anticancer Activity of Selected Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 3h | PC-3 (Prostate) | IC₅₀ | 1.18 ± 0.05 µM | [8] |
| 3h | MCF-7 (Breast) | IC₅₀ | 1.95 ± 0.04 µM | [8] |
| 6x (2,4-dimethoxyphenyl) | U937 (Lymphoma) | Cell Viability | Potent Inhibition | [9] |
| 6b (o-methoxyphenyl) | U937 (Lymphoma) | Cell Viability | Strong Inhibition | [9] |
Central Nervous System (CNS) Activity
The scaffold has proven to be a valuable template for agents targeting CNS disorders.
-
Anticonvulsant Activity: Chiral derivatives have been evaluated in animal models of epilepsy.[6] High activity in the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests was observed, particularly for analogs with meta-substituted phenyl rings.[6] The most active compound, 5a , showed an ED₅₀ of 32.24 mg/kg in a model of pharmacoresistant seizures.[6]
-
Anxiolytic Activity: As ligands for the translocator protein 18 kDa (TSPO), a target for neuropsychotropic drugs, N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have shown promise.[10] The compound GML-11 exhibited potent anxiolytic effects at doses as low as 0.001 mg/kg, demonstrating activity orders of magnitude higher than other ligands in its class.[10]
-
Alzheimer's Disease: Hybrid molecules combining benzo[d]imidazole and pyrrolo[1,2-a]pyrazine fragments have been shown to ameliorate the aggregation of amyloid-β (Aβ) in the brains of transgenic mice, suggesting a potential therapeutic avenue for Alzheimer's disease.[11][12]
Antimicrobial and Antiviral Activity
The pyrrolo[1,2-a]pyrazine core is a versatile weapon against a variety of pathogens.
-
Antibacterial: The natural product pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, effectively controls multi-drug resistant Staphylococcus aureus (MRSA).[3] Other derivatives have shown significant quorum sensing inhibition effects.[13]
-
Antifungal: Certain brominated pyrrolo[1,2-a]pyrazines have been identified as potent antifungal compounds.[5]
-
Antiviral: The related pyrrolo[2,1-f][1][13]triazine core is a key component of the FDA-approved antiviral drug Remdesivir.[14] This structural similarity highlights the potential of the broader pyrrolopyrazine family as antiviral agents. Indeed, derivatives of the isomeric imidazo[1,2-a]pyrazine scaffold have shown activity against human coronavirus 229E.[15]
Detailed Experimental Protocol: Three-Component Synthesis of Anticancer Agent 3h
To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for a key synthesis, based on the literature.[8] The causality behind each step is explained.
Objective: To synthesize (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h ).
Rationale: This protocol utilizes a [4+1+1] annulation MCR to rapidly construct the functionalized core. The choice of reactants is designed to install the specific heteroaryl and aroyl groups that were found to be critical for potent anticancer activity.
Materials:
-
Pyrrole-2-carbaldehyde (1.0 equiv)
-
4-Bromoaniline (1.0 equiv)
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.0 equiv)
-
Acetonitrile (anhydrous)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a solution of pyrrole-2-carbaldehyde (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add 4-bromoaniline (1.0 mmol).
-
Causality: This step forms the initial imine intermediate through condensation, which is the first key bond formation in the cascade. Anhydrous solvent is used to prevent hydrolysis of the imine.
-
-
Addition of Third Component: To the stirring mixture, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol).
-
Causality: This α-haloketone acts as the second electrophile. The pyrrole nitrogen attacks the carbonyl-activated methylene carbon, initiating the cyclization cascade.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The extended reaction time allows the cascade of bond formations—including N-alkylation and intramolecular cyclization—to proceed to completion, forming the dihydropyrrolo[1,2-a]pyrazine core.
-
-
Isolation: Upon completion, the product often precipitates from the solution. Collect the solid product by vacuum filtration. Wash the solid with cold acetonitrile to remove any unreacted starting materials.
-
Causality: The product, a pyrazinium salt, is typically less soluble in the reaction solvent than the starting materials, allowing for a simple and efficient purification by filtration.
-
-
Purification and Characterization: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization. Characterize the final compound (3h ) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Causality: Rigorous characterization is essential to validate the structure and ensure the purity of the compound before it is submitted for biological evaluation.
-
Future Perspectives
The pyrrolo[1,2-a]pyrazine core continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Exploring New Chemical Space: The development of novel synthetic methods will enable access to previously unexplored substitution patterns and stereochemistries, potentially unlocking new biological activities.
-
Mechanism of Action Studies: While many compounds show potent activity, the precise molecular targets often remain to be fully elucidated. Advanced chemical biology and proteomic approaches will be crucial in identifying these targets and understanding the mechanisms of action.
-
Targeting Protein-Protein Interactions: The rigid, three-dimensional nature of the scaffold makes it an ideal starting point for designing inhibitors of challenging targets like protein-protein interactions.
-
Optimization of ADME Properties: A critical focus for translating potent hits into clinical candidates will be the optimization of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties to ensure favorable pharmacokinetics and safety profiles.
References
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][13]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
-
Kim, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]
-
Dawidowski, M., et al. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]
-
Lee, J. H., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry. [Link]
-
Kiran, G. S., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances. [Link]
-
SpringerLink. (n.d.). Pyrrolo[2,1-f][1][13]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]
-
Granik, V., et al. (n.d.). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. PubMed. [Link]
-
Lee, J. H., et al. (n.d.). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. RSC Publishing. [Link]
-
NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook. [Link]
-
Kim, D., et al. (2023). Benzo[ d]imidazole-pyrrolo[1,2- a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice. PubMed. [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Library of Medicine. [Link]
-
SciSpace. (n.d.). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace. [Link]
-
ACS Publications. (2023). Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice. ACS Publications. [Link]
-
ResearchGate. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. [Link]
-
PubMed. (2010). Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. PubMed. [Link]
-
Asian Journal of Pharmaceutics. (n.d.). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Asian Journal of Pharmaceutics. [Link]
-
MDPI. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzo[ d]imidazole-pyrrolo[1,2- a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
An Uncharted Territory: Investigating the Mechanism of Action of the Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Scaffold
Abstract
The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one core is a privileged scaffold in medicinal chemistry, giving rise to molecules with a wide array of biological activities. While the pharmacological properties of the (S)-enantiomer and other derivatives have been explored, revealing potential applications in oncology, pain management, and neurology, the specific mechanism of action of (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one remains largely uncharacterized. This technical guide provides an in-depth review of the known biological activities and potential mechanisms of action associated with the broader class of pyrrolo[1,2-a]pyrazine compounds. By examining the established pharmacology of related molecules, we aim to provide a foundational understanding and a strategic framework for researchers and drug development professionals to elucidate the therapeutic potential and molecular targets of the (R)-enantiomer. This guide will delve into potential signaling pathways, protein targets, and present a comprehensive, self-validating experimental workflow for the complete deconvolution of its mechanism of action.
Introduction: The Enantiomeric Enigma of a Privileged Scaffold
The pyrrolo[1,2-a]pyrazine nucleus is a recurring motif in a variety of biologically active compounds, from natural products to synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, making it an attractive starting point for the design of novel therapeutic agents. The saturated form, hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, exists as two enantiomers, (R) and (S). While its chiral nature is a critical determinant of its interaction with biological systems, a significant knowledge gap exists.[2] The majority of published research has focused on the (S)-enantiomer, leaving the pharmacological profile and mechanism of action of this compound as an open and intriguing question in medicinal chemistry.
This guide will synthesize the current understanding of the broader pyrrolo[1,2-a]pyrazine class to infer potential mechanisms for the (R)-enantiomer. We will explore the diverse pharmacological activities reported for this scaffold and then delve into specific molecular pathways and targets that have been identified for related compounds. Crucially, we will provide a comprehensive roadmap for researchers to systematically investigate and validate the mechanism of action of this compound, thereby transforming it from an enigmatic entity into a well-characterized therapeutic candidate.
Pharmacological Profile of the Pyrrolo[1,2-a]pyrazine Core: A Multifaceted Scaffold
Derivatives of the pyrrolo[1,2-a]pyrazine core have demonstrated a remarkable diversity of biological activities, suggesting that this scaffold can be tailored to interact with a variety of biological targets. An overview of the reported pharmacological effects is crucial for forming hypotheses about the potential mechanism of action of this compound.
| Pharmacological Activity | Compound Class/Example | Observed Effects | Reference |
| Anticancer | (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | Inhibition of cancer cell line growth in vitro. | [2] |
| Analgesic | (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | Anti-hyperalgesic effects in animal models of neuropathic pain. | [2] |
| Antimicrobial | Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Activity against multi-drug resistant Staphylococcus aureus. | [2] |
| Antiviral | Pyrrolo[1,2-a]pyrazine derivatives | General antiviral activity has been noted for this class of compounds. | [3] |
| Anxiolytic/Neuroprotective | N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides | Anxiolytic, antidepressant, and neuroprotective activities. | [4] |
| Kinase Inhibition | 5H-pyrrolo[2,3-b]pyrazine derivatives | Potential as kinase inhibitors. | [3] |
| Vasopressin 1b Antagonism | Pyrrolo[1,2-a]pyrazine derivatives | Potent and selective antagonism of the Vasopressin 1b receptor. | [5] |
The broad spectrum of activities, from anticancer to neuroprotective effects, underscores the versatility of the pyrrolo[1,2-a]pyrazine scaffold. This diversity suggests that subtle structural modifications, including stereochemistry, can significantly alter the target profile and therapeutic application of these compounds.
Potential Mechanisms of Action: Extrapolating from Known Activities
Given the absence of direct mechanistic studies on this compound, we will explore two well-documented pathways and targets that are modulated by structurally related compounds: kinase signaling pathways and the translocator protein (TSPO).
Modulation of Kinase Signaling Pathways
Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The observation that some pyrrolo[1,2-a]pyrazine derivatives exhibit antiproliferative and potential kinase inhibitory activity suggests that this scaffold may interact with the ATP-binding site of various kinases.[1][3] Notably, related heterocyclic compounds, such as those with a pyrrolo[2,1-f][2][4][7]triazine core, have been identified as potent inhibitors of p38 alpha MAP kinase.[8]
A plausible mechanism of action for this compound could involve the inhibition of a specific kinase or a family of kinases, leading to the disruption of downstream signaling cascades that control cell proliferation, survival, and inflammation.
Figure 1: A generalized kinase signaling pathway illustrating a potential point of inhibition for this compound.
Interaction with the Translocator Protein (TSPO)
The translocator protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[9] It is involved in a variety of cellular processes, including steroidogenesis, inflammation, and apoptosis. TSPO is a promising target for neuropsychotropic drugs, as its ligands have been shown to possess anxiolytic, antidepressant, and neuroprotective properties without the side effects associated with benzodiazepines.[4] Several N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide derivatives have been designed and synthesized as potent TSPO ligands with significant anxiolytic activity.[4][10]
Given the structural similarity, it is conceivable that this compound could also bind to TSPO, thereby modulating mitochondrial function and neuroinflammation. This potential mechanism aligns with the observed neuroprotective and analgesic effects of related compounds.
Figure 2: A diagram illustrating the potential interaction of this compound with the translocator protein (TSPO) on the outer mitochondrial membrane and its downstream effects.
A Self-Validating Experimental Workflow for Mechanism of Action Deconvolution
To rigorously determine the mechanism of action of this compound, a systematic and multi-faceted approach is required. The following experimental workflow is designed to be a self-validating system, where findings from one stage inform and are confirmed by subsequent stages.
Figure 3: A comprehensive workflow for the deconvolution of the mechanism of action of this compound.
Step-by-Step Methodologies
Phase 1: Target Identification
-
Phenotypic Screening:
-
Objective: To identify the primary biological effect of the compound.
-
Protocol: Screen this compound across a diverse panel of human cancer cell lines to assess antiproliferative activity. Concurrently, perform assays relevant to neuroscience, such as neurite outgrowth assays in primary neurons or microglial activation assays.
-
Causality: The results of the phenotypic screen will guide the selection of appropriate biological systems for target identification.
-
-
Affinity Chromatography-Mass Spectrometry:
-
Objective: To isolate and identify proteins that directly bind to the compound.[11]
-
Protocol:
-
Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with cell lysates from a responsive cell line identified in the phenotypic screen.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Trustworthiness: This method provides direct physical evidence of a compound-protein interaction.
-
Phase 2: Target Validation & In Vitro Characterization
-
Direct Binding Assays:
-
Objective: To confirm and quantify the interaction between the compound and putative targets identified in Phase 1.
-
Protocol: Use techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or radioligand binding assays with purified recombinant target proteins to determine binding affinity (Kd) and kinetics.
-
Causality: Quantifying the binding affinity is essential to establish a structure-activity relationship and to ensure the interaction is potent enough to be physiologically relevant.
-
-
In Vitro Functional/Enzyme Assays:
-
Objective: To determine if the binding of the compound to the target results in a functional consequence (e.g., inhibition or activation).[12]
-
Protocol: If the target is an enzyme (e.g., a kinase), perform in vitro kinase assays to measure the IC50 of the compound.[13] If the target is a receptor, perform functional assays such as second messenger accumulation assays.
-
Trustworthiness: This step links direct binding to a measurable biological activity, a critical component of mechanism of action validation.
-
Phase 3: Cellular & In Vivo Validation
-
Cell-Based Pathway Analysis:
-
Objective: To confirm that the compound modulates the target's signaling pathway in a cellular context.[14]
-
Protocol: Treat cells with this compound and use techniques like Western blotting to assess the phosphorylation status of downstream substrates of the target protein. Reporter gene assays can also be used to measure the activity of transcription factors regulated by the pathway.[15]
-
Causality: This demonstrates that the in vitro functional effects translate to a cellular response.
-
-
Cellular Target Engagement Assays:
-
Objective: To verify that the compound binds to its intended target in intact cells.
-
Protocol: Employ methods like the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding.
-
Trustworthiness: This provides evidence of target engagement in a physiological environment, bridging the gap between in vitro and in vivo studies.
-
-
In Vivo Animal Models:
-
Objective: To determine if the proposed mechanism of action contributes to the compound's efficacy in a disease model.
-
Protocol: In an appropriate animal model (e.g., a tumor xenograft model for an anticancer compound), administer this compound and assess both the therapeutic outcome and target modulation in the tissue of interest.
-
Causality: This final step connects the molecular mechanism to the overall physiological effect, providing the highest level of validation.
-
Conclusion and Future Directions
The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one scaffold represents a promising starting point for the development of novel therapeutics. However, the current lack of mechanistic understanding for the (R)-enantiomer is a significant barrier to its clinical translation. This guide has provided a comprehensive overview of the known biological activities of the broader pyrrolo[1,2-a]pyrazine class and has highlighted plausible mechanisms of action, including kinase inhibition and modulation of the translocator protein.
The future of research on this compound will depend on the systematic application of the experimental workflow outlined herein. The successful deconvolution of its mechanism of action will not only unlock the therapeutic potential of this specific molecule but will also provide valuable insights into the structure-activity relationships of the entire pyrrolo[1,2-a]pyrazine class. It is through such rigorous and hypothesis-driven investigation that we can transform promising chemical scaffolds into effective and well-understood medicines.
References
-
Mokrov, G., Pantileev, A., Yarkova, M., Gudasheva, T., & Seredenin, S. (2021). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. Current Medicinal Chemistry, 28(33), 6769-6782. [Link]
-
This compound - Advanced ChemBlocks. [Link]
-
(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | 151763-88-1 - J&K Scientific. [Link]
-
Regan, J., et al. (2003). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]
-
Halekotte, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]
-
Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1279-1290. [Link]
-
Kinase assays | BMG LABTECH. (2020). [Link]
-
Sjaastad, M. D., & Nelson, W. J. (1997). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 249(2), 129-140. [Link]
-
Parjane, S. B., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221-226. [Link]
-
Morgan, K., & Tite, T. (2013). Target deconvolution techniques in modern phenotypic profiling. Future Medicinal Chemistry, 5(1), 71-83. [Link]
-
Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. [Link]
-
Regan, J., et al. (2002). Synthesis and SAR of new pyrrolo[2,1-f][2][4][7]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(22), 3341-3344. [Link]
-
The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... - ResearchGate. [Link]
-
Combining experimental strategies for successful target deconvolution - ResearchGate. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024). [Link]
-
Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm, 8(12), 2231-2236. [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018). [Link]
-
5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. (2018). [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. [Link]
-
Signal transduction pathway | Cell signaling (article) - Khan Academy. [Link]
-
Albright, J. D., et al. (2010). Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5030-5033. [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - KU ScholarWorks. [Link]
-
Bioactive Pyrrolo[2,1-f][2][4][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]
-
TSPO Radioligands for Neuroinflammation: An Overview. Molecules, 24(7), 1365. [Link]
-
Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands - ResearchGate. [Link]
-
Analysis of the ways and methods of signaling pathways in regulating cell cycle of NIH3T3 at transcriptional level. BMC Developmental Biology, 15, 38. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Lee, J. W., & Ban, S. (2017). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports, 50(6), 283-290. [Link]
-
Gatliff, J., & Campanella, M. (2016). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. International Journal of Molecular Sciences, 17(6), 882. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one|CAS 151763-88-1 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Analysis of the ways and methods of signaling pathways in regulating cell cycle of NIH3T3 at transcriptional level - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Palladium-catalyzed cyclization for pyrrolo[1,2-a]pyrazine synthesis
Application Notes & Protocols
Topic: Palladium-Catalyzed Cyclization for Pyrrolo[1,2-a]pyrazine Synthesis For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold and the Power of Palladium Catalysis
The pyrrolo[1,2-a]pyrazine core is a privileged nitrogen-fused heterocyclic scaffold that is a cornerstone in a multitude of bioactive natural products and pharmaceuticals.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties, making them highly valuable targets in medicinal chemistry and drug discovery.[2][3][4] Consequently, the development of efficient and modular synthetic routes to this scaffold is of paramount importance.
Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a particularly powerful and versatile tool. These methods often proceed under mild conditions, tolerate a broad range of functional groups, and allow for the construction of complex molecular architectures with high atom economy.[3][5] This guide provides an in-depth exploration of key palladium-catalyzed cyclization strategies for the synthesis of the pyrrolo[1,2-a]pyrazine ring system, complete with mechanistic insights and detailed experimental protocols.
Core Concept: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium catalysis is crucial for troubleshooting and optimizing these reactions. Most of the transformations discussed herein rely on a general Pd(0)/Pd(II) catalytic cycle. This cycle provides the mechanistic basis for the formation of new C-N and C-C bonds, which are essential for the target cyclization.
Caption: A generalized Pd(0)/Pd(II) catalytic cycle.
Strategy 1: Intramolecular Amination of N-Allyl Pyrrole-2-Carboxamides
One of the most direct methods for constructing the pyrazinone ring is through an intramolecular C-N bond formation. The palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides represents a classic example of this approach, effectively an intramolecular hydroamination or amino-palladation reaction.[6]
Mechanistic Insight & Causality
This reaction typically involves the activation of an olefin (the allyl group) by a Pd(II) catalyst, making it susceptible to nucleophilic attack by the amide nitrogen. The choice of catalyst and reaction conditions is critical and can dictate the regiochemical outcome.[1] For instance, the use of Pd(OAc)₂ can favor the formation of the desired pyrrolo[1,2-a]pyrazine, while other catalysts like PdCl₂(CH₃CN)₂ might lead to isomeric pyrrolopyridinone products through cyclization at the pyrrole ring's carbon framework.[1][6] This highlights the importance of catalyst-substrate coordination in directing the reaction pathway. The base is crucial for facilitating the final catalyst regeneration step and neutralizing any acid generated.
Experimental Protocol 1: Synthesis of Pyrrolo[1,2-a]pyrazin-1-ones
This protocol is adapted from methodologies described for the intramolecular amination of unsaturated carboxamides.[1][6]
Workflow Overview:
Caption: Experimental workflow for intramolecular amination.
Materials:
-
N-allyl pyrrole-2-carboxamide (1.0 mmol, 1 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.1 mmol, 10 mol%)
-
Sodium Acetate (NaOAc) (1.2 mmol, 1.2 eq.)
-
Tetrabutylammonium Chloride (Bu₄NCl) (1.0 mmol, 1.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Argon (or Nitrogen) gas supply
-
Standard glassware, sealed reaction tube, and stirring/heating equipment
Procedure:
-
Reagent Preparation: To a flame-dried sealed reaction tube equipped with a magnetic stir bar, add N-allyl pyrrole-2-carboxamide (1.0 mmol), Pd(OAc)₂ (0.1 mmol), NaOAc (1.2 mmol), and Bu₄NCl (1.0 mmol).
-
Reaction Setup: Seal the tube with a septum. Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous DMSO (5 mL) via a syringe.
-
Execution: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (3 x 15 mL) to remove DMSO, followed by a brine wash (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired pyrrolo[1,2-a]pyrazin-1-one.
Strategy 2: Cascade C(sp)–C(sp2) Coupling and Intramolecular Cyclization
A more advanced and highly efficient strategy involves a palladium(II)-catalyzed cascade reaction.[7][8] This method begins with a C(sp)–C(sp2) coupling between a pyrrole derivative (like a 2-cyanopyrrole with an N-linked methylene ketone) and an aryl boronic acid, which is immediately followed by an intramolecular cyclization to form the fully aromatic pyrrolo[1,2-a]pyrazine core.[9][10]
Mechanistic Insight & Causality
This domino reaction is a testament to the efficiency of palladium catalysis, enabling multiple bond formations in a single pot.[11] The proposed mechanism initiates with the transmetalation of the aryl group from the boronic acid to the Pd(II) center. This is followed by carbopalladation across the nitrile's C≡N triple bond. The resulting intermediate is perfectly poised for an intramolecular nucleophilic attack of the pyrrole nitrogen onto the newly formed imine, which upon tautomerization and aromatization, yields the final product. The ligand's role is critical in stabilizing the palladium intermediates and promoting the key C-C and C-N bond-forming steps.
Caption: Proposed mechanism for the cascade C-C/C-N coupling.
Substrate Scope & Optimization Data
This method is notable for its broad substrate tolerance, affording products in good to excellent yields.[7][8]
| Entry | Pyrrole Substrate | Aryl Boronic Acid (Ar) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | N-phenacyl-pyrrole-2-carbonitrile | Phenylboronic acid | Pd(TFA)₂ (10) | K₂CO₃ | Dioxane | 100 | 92 | [8] |
| 2 | N-phenacyl-pyrrole-2-carbonitrile | 4-MeO-PhB(OH)₂ | Pd(TFA)₂ (10) | K₂CO₃ | Dioxane | 100 | 88 | [8] |
| 3 | N-phenacyl-pyrrole-2-carbonitrile | 4-F-PhB(OH)₂ | Pd(TFA)₂ (10) | K₂CO₃ | Dioxane | 100 | 95 | [8] |
| 4 | N-(2-thienoylmethyl)-pyrrole-2-carbonitrile | Phenylboronic acid | Pd(TFA)₂ (10) | K₂CO₃ | Dioxane | 100 | 85 | [10] |
Experimental Protocol 2: Cascade Synthesis of 1,3-Disubstituted Pyrrolo[1,2-a]pyrazines
This protocol is based on the palladium(II)-catalyzed reaction of N-substituted pyrrole-2-carbonitriles with arylboronic acids.[8][10]
Materials:
-
Substituted 1H-pyrrole-2-carbonitrile (e.g., N-phenacyl-pyrrole-2-carbonitrile) (0.5 mmol, 1 eq.)
-
Arylboronic acid (0.6 mmol, 1.2 eq.)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (0.05 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (1.0 mmol, 2 eq.)
-
1,4-Dioxane (anhydrous, 3 mL)
-
Argon (or Nitrogen) gas supply
-
Standard glassware, sealed reaction tube, and stirring/heating equipment
Procedure:
-
Reagent Preparation: In a flame-dried sealed reaction tube, combine the pyrrole-2-carbonitrile substrate (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(TFA)₂ (0.05 mmol), and K₂CO₃ (1.0 mmol).
-
Reaction Setup: Equip the tube with a magnetic stir bar and seal it with a septum. Evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) via syringe.
-
Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture for the required time (typically 6-12 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with EtOAc (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (e.g., petroleum ether/EtOAc gradient) to obtain the pure 1,3-disubstituted pyrrolo[1,2-a]pyrazine.
Conclusion and Future Outlook
Palladium-catalyzed cyclization reactions offer a robust and highly adaptable platform for the synthesis of the medicinally important pyrrolo[1,2-a]pyrazine scaffold. The strategies outlined, from intramolecular aminations to sophisticated cascade reactions, provide chemists with powerful tools for accessing a diverse range of derivatives.[12] The key to success lies in understanding the underlying catalytic cycles and the specific roles of the catalyst, ligands, and additives, which allows for rational optimization and troubleshooting. As the field of catalysis continues to evolve, the development of even more efficient, selective, and sustainable methods for constructing these vital heterocyclic systems can be anticipated, further empowering drug discovery and development programs.
References
-
Beccalli, E. M., Broggini, G., Martinelli, M., & Paladino, G. (2005). Pd-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides: regiodivergent routes to pyrrolo-pyrazines and pyrrolo-pyridines. Tetrahedron, 61(5), 1077–1082. [Link]
-
Batra, S., et al. (2013). Diversity-Oriented Decoration of Pyrrolo[1,2-a]pyrazines. ACS Combinatorial Science. [Link]
-
Rongved, P., et al. (2020). Total Synthesis and Antileukemic Evaluation of Iodinin, Myxin and Derivatives. Molecules. [Link]
-
Lee, J., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. RSC Advances, 10(14), 8211-8217. [Link]
-
Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2655-2659. [Link]
-
Zhang, G., Yu, Y., He, C., Wang, Z., & Chen, Y. (2021). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. Synthesis. [Link]
-
Galan, J., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(15), 4948–4955. [Link]
-
MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics. [Link]
-
Royal Society of Chemistry. (2019). Recent Advances in the Synthesis of Pyrrolo[1,2-a]indoles and their Derivatives. Organic & Biomolecular Chemistry. [Link]
-
Wiley Online Library. (2023). Pyrrolo[2,1‐f][1][12][13]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. Chemistry – A European Journal. [Link]
-
ResearchGate. (2022). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. [Link]
-
Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
American Chemical Society. (2013). Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2021). Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. [Link]
-
Royal Society of Chemistry. (2018). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. Organic & Biomolecular Chemistry. [Link]
-
Taylor & Francis Online. (2022). Palladium(II)-catalyzed tandem reaction for the assembly of 1,3-disubstituted pyrrolo[1,2-α]pyrazines. Synthetic Communications. [Link]
-
American Chemical Society. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Royal Society of Chemistry. (2021). Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub. Pd-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides: regiodivergent routes to pyrrolo-pyrazines and pyrrolo-pyridines / Tetrahedron, 2005 [sci-hub.box]
- 7. Sci-Hub. Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines / Synthesis, 2021 [sci-hub.box]
- 8. Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Protocol for N-acyliminium ion cyclization to generate bicyclic lactams
An Application Guide to N-Acyliminium Ion Cyclization for the Synthesis of Bicyclic Lactams
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the N-acyliminium ion cyclization reaction for generating bicyclic lactams. This powerful transformation enables the construction of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in medicinally important natural products and synthetic pharmaceuticals. This guide moves beyond a simple recitation of steps to explain the underlying principles, mechanistic details, and critical parameters that ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of Bicyclic Lactams
Bicyclic lactams represent a privileged structural motif in medicinal chemistry and drug development.[1] Their rigid, three-dimensional architecture allows them to act as constrained peptidomimetics, mimicking secondary structures of proteins like β-turns. This makes them valuable scaffolds for designing inhibitors of enzymes such as proteases and for developing novel therapeutic agents.[2][3]
The N-acyliminium ion cyclization has emerged as a robust and versatile strategy for synthesizing these complex frameworks.[4][5] The reaction involves the intramolecular trapping of a highly reactive N-acyliminium ion intermediate by a tethered nucleophile.[6] The enhanced electrophilicity of the N-acyliminium ion, compared to a standard iminium ion, broadens the scope of compatible nucleophiles and often proceeds under mild conditions with high stereocontrol, making it a cornerstone of modern synthetic organic chemistry.
The Core Chemistry: Generation of the N-Acyliminium Ion
The success of the cyclization hinges on the efficient in-situ generation of the transient N-acyliminium ion. These reactive intermediates are rarely isolated and are typically formed under acidic conditions from stable precursors.
Several precursor classes are commonly employed:
-
α-Oxygenated Amides/Lactams: This is the most common and versatile route. α-Hydroxylactams or α-alkoxylactams, readily prepared from the reduction of cyclic imides, serve as excellent precursors. Treatment with a Brønsted or Lewis acid facilitates the loss of the oxygen-containing leaving group to generate the desired electrophile.[7]
-
N-Acylation of Imines: Imines can be acylated with acid chlorides or anhydrides to form an adduct that behaves as an N-acyliminium species.
-
Oxidative Methods: Anodic oxidation of a parent amide can generate an α-methoxy precursor, which then serves as a stable starting material for the cyclization.
The choice of acid is critical. Protic acids like formic acid or p-toluenesulfonic acid (PTSA) are effective, while Lewis acids such as TiCl₄, SnCl₄, and BF₃·OEt₂ are frequently used to promote the reaction under milder conditions and often with improved stereoselectivity.[5]
Mechanistic Pathway of the Cyclization
The generally accepted mechanism involves three key steps: activation, ion formation, and intramolecular nucleophilic attack. The process is initiated by the coordination of an acid to the oxygen of the hydroxyl or alkoxy group on the precursor. This enhances its leaving group ability, leading to the formation of the planar, highly electrophilic N-acyliminium ion. The tethered π-nucleophile then attacks this intermediate in an intramolecular fashion to forge the new carbon-carbon bond and establish the bicyclic core.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic Utility of (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer potent and selective biological activity is perpetual. Among the myriad of heterocyclic systems, the hexahydropyrrolo[1,2-a]pyrazine core has emerged as a "privileged scaffold"—a structural motif that is capable of binding to multiple, diverse biological targets. Specifically, the chiral (R)-enantiomer, (R)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, has garnered significant attention as a versatile and stereochemically defined building block. Its rigid, bicyclic structure allows for the precise spatial presentation of substituents, a critical factor in optimizing drug-receptor interactions and achieving desired pharmacological profiles.[1]
This guide provides a detailed exploration of this compound, from its synthesis to its application in the construction of complex, biologically active molecules. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 151763-89-2 | [2] |
| Molecular Formula | C₇H₁₂N₂O | [2] |
| Molecular Weight | 140.19 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥97% | [2] |
| Storage | Store at room temperature | [2] |
Handling and Safety: this compound is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]
Enantioselective Synthesis of the Building Block
The chirality of this compound is central to its utility. A robust and scalable enantioselective synthesis is therefore essential. The most common and reliable strategy commences from the readily available chiral pool starting material, D-proline. This approach ensures the correct absolute stereochemistry at the bridgehead carbon.
Synthetic Workflow Overview
The synthesis can be conceptualized as a two-stage process: first, the elaboration of D-proline into a linear dipeptide-like precursor, followed by an intramolecular cyclization to form the desired bicyclic lactam.
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from analogous syntheses of related proline-derived structures.
Step 1: N-Boc-D-Proline Synthesis
-
To a solution of D-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (2 x volume).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-D-proline as a white solid.
Step 2: Amide Coupling with Glycine Methyl Ester
-
Dissolve N-Boc-D-proline (1.0 eq) in dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and triethylamine (TEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add glycine methyl ester hydrochloride (1.1 eq) and continue stirring at room temperature for 12-18 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-Boc-D-prolyl-glycine methyl ester.
Step 3: Deprotection and Intramolecular Cyclization
-
Dissolve the N-Boc-D-prolyl-glycine methyl ester (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.
-
Dissolve the resulting crude amine salt in methanol.
-
Add an excess of a suitable base (e.g., triethylamine or potassium carbonate) to neutralize the salt and promote cyclization.
-
Reflux the mixture for 6-12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, DCM/methanol gradient) to afford this compound.
Application in Complex Molecule Synthesis: A Case Study in Kinase Inhibitors
The true value of this compound is realized when it is incorporated into larger, more complex molecular frameworks. A prominent application is in the synthesis of kinase inhibitors, where the pyrrolopyrazinone scaffold often serves as a key recognition element for the enzyme's active site.[3] A notable example is its use in the development of potent and selective inhibitors of Pim kinases, a family of serine/threonine kinases implicated in various cancers.[3][4]
Core Reaction: Buchwald-Hartwig Amination
The key transformation for elaborating the this compound core is the Buchwald-Hartwig amination.[5] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the secondary amine of the building block and an aryl or heteroaryl halide. This reaction is highly valued for its broad substrate scope and functional group tolerance.[6][7]
Caption: Buchwald-Hartwig amination of the building block.
Protocol: Synthesis of a PIM Kinase Inhibitor Precursor
This protocol describes the N-arylation of this compound with a substituted chloropyrimidine, a key step in the synthesis of compounds analogous to the PIM kinase inhibitor AZD1208.[4]
Materials:
-
This compound (1.0 eq)
-
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (or a similar heteroaryl chloride) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the heteroaryl chloride, potassium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired N-arylated product.
Causality and Experimental Insights:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for facilitating the catalytic cycle of oxidative addition and reductive elimination, even with electron-rich heteroaryl chlorides.[4]
-
Base: An inorganic base like potassium carbonate is often preferred as it is strong enough to deprotonate the secondary amine but generally avoids unwanted side reactions that can occur with stronger organic bases.
-
Solvent: Anhydrous, high-boiling point ethereal solvents like 1,4-dioxane are commonly used to ensure all reactants remain in solution at the required reaction temperature and to prevent catalyst deactivation by water.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, making the use of an inert atmosphere essential for achieving high yields and preventing catalyst degradation.
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex and valuable molecules. Its stereodefined, rigid structure provides a reliable anchor for constructing compounds with precise three-dimensional architectures, leading to enhanced biological activity and selectivity. The synthetic protocols detailed herein, from its enantioselective preparation to its application in palladium-catalyzed cross-coupling reactions, offer a robust framework for researchers in drug discovery and organic synthesis. As the demand for novel therapeutics continues to grow, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of innovation in medicinal chemistry.
References
-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. Available at: [Link]
-
MDPI. L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
AACR Journals. (2013). Abstract 2353: Novel inhibitors of PIM-1, PIM-2, and PIM-3 protein kinases: medicinal chemistry leading to AZD1208. Available at: [Link]
-
Casuscelli, F., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry, 21(22), 7364–7380. Available at: [Link]
-
Cancer Research and Treatment. (2018). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Available at: [Link]
-
PubMed Central (PMC). (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Available at: [Link]
-
SyntheticPage. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]
-
PubMed Central (PMC). Stereoselective Synthesis of Quaternary Proline Analogues. Available at: [Link]
-
PubMed Central (PMC). (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Available at: [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling to generate 6-substituted pyridine. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Document: Synthesis of 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]- quinoxaline-2,3-dione and related quinoxalinediones: characterization of... - ChEMBL [ebi.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyridopyrazine-1,6-dione γ-Secretase Modulators via Selective 4-Methylimidazole N1-Buchwald Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. As a chiral building block, achieving high chemical and stereochemical purity is paramount. This document, structured as a series of frequently asked questions and troubleshooting guides, addresses the common impurities and challenges encountered during its synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research and development.
Part 1: Understanding the Impurity Landscape
The synthesis of this bicyclic lactam, typically involving the cyclization of a dipeptide precursor (e.g., a derivative of Proline and another amino acid), is susceptible to several side reactions. Understanding the origin of these impurities is the first step toward prevention and control.
Caption: Key pathways in the formation of the desired product and common impurities.
Part 2: Frequently Asked Questions & Troubleshooting
Category 1: Chiral Impurities
Question: My chiral HPLC analysis shows a peak corresponding to the (S)-enantiomer. What causes this loss of stereochemical integrity?
Answer: The formation of the undesired (S)-enantiomer is one of the most critical issues in this synthesis. The primary cause is epimerization at the chiral center of the proline precursor, which is susceptible to racemization under certain conditions.
Causality: During the activation of the carboxylic acid for lactam formation, particularly with carbodiimide-based reagents, an oxazolone intermediate can form. The protons on the alpha-carbon of this intermediate are acidic and can be abstracted by a base, leading to a loss of stereochemistry.[1]
Troubleshooting Guide: Enantiomeric Impurity
| Symptom | Potential Cause | Recommended Action & Rationale |
| Peak for (S)-enantiomer observed in chiral HPLC. | 1. Harsh basic conditions: Excess or strong base (e.g., DIEA) used during cyclization can facilitate epimerization.[1] | Action: Reduce the equivalents of base. Use a hindered base to minimize proton abstraction. Rationale: Minimizing base concentration reduces the rate of enolization and subsequent racemization. |
| 2. High reaction temperature: Elevated temperatures provide the energy to overcome the activation barrier for epimerization. | Action: Perform the cyclization at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. Rationale: Lower kinetic energy reduces the likelihood of reaching the transition state for racemization. | |
| 3. Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization. | Action: Use coupling reagents with additives that suppress racemization, such as HATU/HOAt or PyBOP in combination with Oxyma Pure.[1] Rationale: These additives help to form an activated ester that is less prone to forming the oxazolone intermediate compared to carbodiimides alone. |
Category 2: Process-Related Impurities
Question: I'm observing a significant peak in my RP-HPLC that corresponds to the mass of my linear starting material. Why is the cyclization incomplete?
Answer: Incomplete conversion of the linear dipeptide precursor is a common process-related impurity. This typically points to issues with reaction kinetics, reagent activity, or competing side reactions like oligomerization.
Causality: Intramolecular cyclization is in competition with intermolecular reactions, which lead to dimers and other oligomers.[2] If the concentration is too high, the intermolecular pathway is favored. Additionally, steric hindrance or suboptimal conformation of the linear peptide can slow down the desired ring-closing reaction.[1][3]
Troubleshooting Guide: Process Impurities
| Symptom | Potential Cause | Recommended Action & Rationale |
| Unreacted linear precursor detected. | 1. Low reagent activity: The coupling reagent may have degraded due to moisture or age. | Action: Use fresh, high-purity coupling reagents. Store them under inert gas in a desiccator. Rationale: Active reagents are essential for efficient carboxylic acid activation and amide bond formation. |
| 2. High concentration: The reaction is run under conditions that favor intermolecular reactions. | Action: Employ high-dilution conditions for the cyclization step (typically <0.01 M). Add the linear precursor slowly via a syringe pump to the reaction vessel. Rationale: High dilution kinetically favors the intramolecular cyclization over the bimolecular dimerization/oligomerization. | |
| Peaks corresponding to dimer or trimer are observed. | 3. Suboptimal peptide conformation: The linear peptide may adopt a conformation that is not conducive to cyclization. | Action: Alter the solvent. Solvents like DMF or NMP can help break up peptide aggregation and promote a favorable conformation.[4] The inclusion of turn-inducing elements like a pseudoproline in the precursor design can also be beneficial.[5] Rationale: The solvent environment and peptide sequence directly influence the conformational equilibrium, which dictates the proximity of the reactive termini. |
Part 3: Analytical Protocols & Workflows
A robust analytical strategy is crucial for identifying and quantifying impurities. A multi-pronged approach using both chiral and reverse-phase HPLC is recommended.[6][7]
Protocol 1: Chiral Purity Analysis via HPLC
This method is designed to separate the (R) and (S) enantiomers.
| Parameter | Condition | Purpose |
| Column | Chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC) | Provides a chiral environment to differentially interact with the enantiomers, enabling separation.[8] |
| Mobile Phase | Isocratic mixture of Hexane/Ethanol or similar normal-phase solvents. | Optimizes the chiral recognition and separation on the CSP. |
| Flow Rate | 0.5 - 1.0 mL/min | Ensures adequate interaction time with the stationary phase for effective separation. |
| Detection | UV at 210-220 nm | The amide bond of the lactam provides a chromophore for UV detection. |
| Temperature | 25 °C (controlled) | Temperature can affect chiral recognition; consistency is key for reproducibility. |
Protocol 2: Chemical Purity Analysis via RP-HPLC
This method is used to separate the main product from process-related impurities and degradation products.[9][10]
| Parameter | Condition | Purpose |
| Column | C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and provide counter-ions. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute compounds from the column. |
| Gradient | 5% to 95% B over 20-30 minutes | A gradient elution is necessary to resolve compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 215 nm | Detects the peptide bonds and other chromophores. |
Troubleshooting Workflow for Unknown Impurities
When an unexpected peak appears in your chromatogram, a systematic approach is required for identification.
Caption: A logical workflow for identifying unknown impurities found during analysis.
References
- Benchchem. (n.d.). (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.
-
J&K Scientific. (n.d.). (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. 151763-88-1. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. CID 98951. Retrieved from [Link]
-
Vasilyev, A. V., et al. (2018). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 23(11), 2878. Available at: [Link]
-
Adegoke, O. A., et al. (2022). A Highly Sensitive RP HPLC-PDA Analytical Method for a Novel Bioactive Pyrazoline Derivative. Journal of Chemistry, 2022, 9918828. Available at: [Link]
-
Lau, Y. H., & Spring, D. R. (2018). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 47(11), 3845-3857. Available at: [Link]
-
Go, B., et al. (2018). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical Sciences, 107(11), 2829-2837. Available at: [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]
-
Hong, S., & Lee, C. (2019). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid. Organic Letters, 21(18), 7358-7362. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Purity Assessment of L-Pyroglutaminol.
- Google Patents. (n.d.). Synthesis method of D-proline. CN107827802B.
-
Rodríguez, I., et al. (2015). Synthesis of enantiomerically pure δ-benzylproline derivatives. New Journal of Chemistry, 39(4), 2536-2544. Available at: [Link]
-
ALWSci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
White, C. J., & Yudin, A. K. (2011). The Pseudoproline Approach to Peptide Cyclization. Accounts of Chemical Research, 44(8), 624-635. Available at: [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]
-
Kates, S. A., et al. (2000). Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science, 2(6), 544-551. Available at: [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Vibegron-impurities. Retrieved from [Link]
-
J&K Scientific. (n.d.). (R)-(+)-Hexahydropyrrolo[1,2-a]pyrazin-6(7H)-one. 151763-89-2. Retrieved from [Link]
Sources
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 2. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. connectsci.au [connectsci.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. cs.purdue.edu [cs.purdue.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Absolute Configuration of Chiral Pyrrolopyrazinones
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stereochemical Integrity in Drug Discovery
In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, profoundly influences a drug's pharmacology, pharmacokinetics, and toxicology.[1][2][3] Enantiomers of the same compound can exhibit widely different effects, ranging from the desired therapeutic action in one to inactivity or even severe toxicity in the other.[1][2] This reality has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to mandate the characterization of individual stereoisomers in chiral drug candidates, making the unambiguous determination of absolute configuration a cornerstone of drug development.[3][4]
The pyrrolopyrazinone core is a privileged heterocyclic scaffold found in numerous bioactive natural products and synthetic molecules, exhibiting promising anticancer, antiviral, and insecticidal activities.[5][6] As medicinal chemists increasingly explore this structural motif, the ability to reliably and efficiently validate the absolute configuration of newly synthesized chiral pyrrolopyrazinones is paramount.
This guide provides an in-depth comparison of the principal analytical techniques used for this purpose. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to help you select the most appropriate strategy for your specific compound and research context. We will compare the "gold standard" of single-crystal X-ray crystallography with powerful solution-state techniques including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Crystallography: The Definitive Answer
X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration.[7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map and, from it, an atomic model.[7][9]
The Principle of Unambiguous Assignment
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering).[9][10] When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a phase shift occurs. This effect breaks the symmetry of the diffraction pattern, making it possible to distinguish between a molecule and its mirror image (Friedel's Law breakdown). The presence of a "heavy" atom (e.g., P, S, Cl, Br, or heavier) significantly enhances this effect, but with modern diffractometers and Cu-Kα radiation, it is often possible to determine the absolute configuration of molecules containing only lighter atoms like oxygen.[9][11]
Experimental Workflow & Protocol
The primary challenge of this technique is not the analysis but obtaining a high-quality single crystal suitable for diffraction.
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Step-by-Step Protocol:
-
Crystal Growth (The Art):
-
Ensure the pyrrolopyrazinone sample is of high purity (>98%).
-
Screen a variety of solvents and solvent systems (e.g., ethyl acetate/hexanes, methanol/water).
-
Employ common crystallization techniques: slow evaporation, vapor diffusion of an anti-solvent, or slow cooling.
-
The goal is to obtain well-formed, non-twinned crystals, typically 0.1-0.3 mm in at least one dimension.[9]
-
-
Data Collection (The Science):
-
Carefully select and mount a suitable crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Collect a full sphere of diffraction data, preferably using Cu-Kα radiation to maximize the anomalous scattering signal from lighter atoms like oxygen and nitrogen.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or other algorithms to get an initial atomic model.
-
Refine the model against the experimental data. This process optimizes atomic positions and thermal parameters.
-
-
Absolute Configuration Assignment:
-
The key output for absolute configuration is the Flack parameter.[12] A value close to 0 (with a small standard uncertainty) for the refined model indicates the correct absolute configuration has been determined. A value close to 1 suggests the inverted structure is correct.
-
Expertise & Trustworthiness: Why It's the Gold Standard
-
Unambiguous Result: When a high-quality dataset is collected and the Flack parameter is determinate, the result is considered definitive.[12]
-
No Computational Requirement: Unlike chiroptical methods, the assignment is derived directly from experimental data without the need for theoretical calculations of spectral properties.
-
Rich Structural Information: Provides a complete 3D picture of the molecule, including bond lengths, angles, and crystal packing interactions.
Limitations for Pyrrolopyrazinones
-
Crystallization is Essential: The absolute prerequisite is a diffractible-quality single crystal. Many drug-like molecules, including complex pyrrolopyrazinones, may exist as oils, amorphous solids, or refuse to form suitable crystals.[13] This is often the biggest bottleneck.
-
Destructive (in practice): While the crystal itself is analyzed, the process of finding the right crystallization conditions can consume significant amounts of material.
Vibrational Circular Dichroism (VCD): The Powerhouse for Solution-State Analysis
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[14] Since only chiral molecules exhibit a VCD signal, and enantiomers produce mirror-image spectra, it has emerged as a premier technique for determining absolute configuration directly in solution.[15][16]
The Principle of Conformational Analysis
The power of VCD lies in its sensitivity to the entire 3D structure of a molecule. The observed VCD spectrum is a weighted average of the individual spectra of all conformers present in solution. By comparing the experimentally measured spectrum to a quantum-mechanically calculated spectrum, a direct assignment of absolute configuration can be made.[13][15]
Experimental Workflow & Protocol
The VCD workflow integrates experimental measurement with computational chemistry, a self-validating system where a match between theory and experiment provides high confidence.
Caption: Integrated Workflow for VCD-Based Absolute Configuration Assignment.
Step-by-Step Protocol:
-
Computational Modeling (In Silico):
-
Build a 3D model of one enantiomer (e.g., the R-isomer) of your pyrrolopyrazinone.
-
Perform a thorough conformational search to identify all low-energy conformers. This is a critical step, as neglecting important conformers can lead to an incorrect calculated spectrum.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. This yields the IR and VCD spectral data for each conformer.
-
Calculate the final theoretical IR and VCD spectra by performing a Boltzmann-weighted average of the spectra of all significant conformers based on their relative free energies.
-
-
Experimental Measurement (In Vitro):
-
Prepare a solution of the chiral pyrrolopyrazinone at a relatively high concentration (typically 1-10 mg in ~150 µL of a suitable solvent like CDCl₃ or CCl₄).
-
Acquire the IR and VCD spectra on a dedicated VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.
-
-
Comparison and Assignment:
-
Visually compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as the one used for the calculation (e.g., R).[13]
-
If the experimental spectrum is a near-perfect mirror image of the calculated spectrum, the sample has the opposite absolute configuration (e.g., S).
-
Expertise & Trustworthiness: Why It's So Powerful
-
Solution-State Analysis: Directly probes the molecule in a biologically relevant state (solution), avoiding potential artifacts from crystal packing forces. It is the go-to method for non-crystalline samples.[15]
-
High Information Content: VCD spectra are rich in bands across the mid-IR region, providing numerous data points for a confident comparison between experiment and theory.[14]
-
Self-Validating: A good match between the calculated and experimental IR spectra validates the computational model (i.e., that you've found the correct conformers). This builds trust in the subsequent VCD comparison for absolute configuration.
Limitations for Pyrrolopyrazinones
-
Requires Computational Resources: Relies heavily on accurate quantum mechanical calculations, which can be time-consuming for large or highly flexible molecules.
-
Sample Amount: Requires a larger amount of sample (milligrams) compared to NMR or X-ray.
-
Conformational Complexity: For highly flexible pyrrolopyrazinone derivatives with multiple rotatable bonds, the conformational search can be challenging and is the most likely source of error.
Electronic Circular Dichroism (ECD): A Rapid Chiroptical Method
Similar to VCD, Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light, but in the UV-visible range, corresponding to electronic transitions.[17] It is a highly sensitive technique that can often be performed on very small amounts of sample.
The Principle of Chromophore Interaction
ECD spectra are dominated by the electronic transitions of chromophores within the molecule. The sign and intensity of the ECD bands (Cotton effects) are highly sensitive to the chiral environment around these chromophores. For molecules with multiple chromophores, their spatial interaction can lead to characteristic "exciton-coupled" signals, which can be directly related to the absolute configuration via the exciton chirality method.[18] For other cases, comparison with TD-DFT calculations, similar to VCD, is the standard approach.[19]
Experimental Workflow & Protocol
The workflow is analogous to VCD, integrating experimental measurement with quantum chemical calculations.
Caption: Integrated Workflow for ECD-Based Absolute Configuration Assignment.
Step-by-Step Protocol:
-
Computational Modeling:
-
Follow the same initial steps as for VCD: build a model, perform a conformational search, and optimize geometries.
-
For each low-energy conformer, perform a Time-Dependent DFT (TD-DFT) calculation to predict the electronic transitions (UV-Vis) and their corresponding rotational strengths (ECD).
-
Generate the final Boltzmann-averaged theoretical UV-Vis and ECD spectra.
-
-
Experimental Measurement:
-
Prepare a dilute solution of the sample (microgram quantities are often sufficient) in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Record the ECD and UV-Vis spectra on a CD spectrometer.
-
-
Comparison and Assignment:
-
Compare the experimental ECD spectrum with the calculated one. A match in the signs and relative intensities of the Cotton effects confirms the absolute configuration.
-
Expertise & Trustworthiness
-
High Sensitivity: Requires very little material, making it ideal for early-stage discovery or natural product isolation where sample is limited.
-
Rapid Measurement: Experimental acquisition is very fast (minutes).
-
Exciton Chirality Rule: For pyrrolopyrazinones with suitable aromatic or carbonyl chromophores, the exciton chirality method can sometimes provide a rapid, non-computational assignment.[18]
Limitations
-
Requires a Chromophore: The molecule must absorb in the accessible UV-Vis range (typically >200 nm). Pyrrolopyrazinones generally satisfy this requirement.
-
Fewer Data Points: ECD spectra are typically broader and less feature-rich than VCD spectra, which can sometimes make the comparison to calculated spectra less definitive.
-
Sensitivity to Solvent and Theory: The calculated electronic transitions can be more sensitive to the choice of DFT functional, basis set, and solvent model compared to VCD, requiring more careful computational validation.
NMR Spectroscopy: A Versatile In-Solution Tool
Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine absolute configuration through the use of chiral auxiliaries.[7][20] The strategy involves converting the enantiomeric analyte into a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra.[][22]
The Principle of Diastereomeric Differentiation
There are two main approaches:
-
Chiral Derivatizing Agents (CDAs): The chiral pyrrolopyrazinone is covalently reacted with an enantiopure CDA (e.g., Mosher's acid, MTPA) to form two diastereomers.[23] The different spatial arrangement in the diastereomers causes differential shielding/deshielding of nearby protons, leading to observable differences in their chemical shifts (Δδ).[23][24]
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with an enantiopure CSA in the NMR tube.[20][25] This interaction is sufficient to induce small but measurable chemical shift differences between the enantiomers. This method is non-destructive.[25]
Experimental Workflow & Protocol (Mosher's Method Example)
The Mosher's method is a classic CDA approach for molecules containing a hydroxyl or amine group.[23][24]
Caption: Workflow for Mosher's Method using ¹H NMR.
Step-by-Step Protocol:
-
Derivatization:
-
Divide the enantiopure pyrrolopyrazinone sample (assuming it has a suitable functional group like -OH or -NH) into two vials.
-
React one aliquot with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl to form the respective diastereomeric esters or amides. Ensure the reaction goes to completion.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric products under identical conditions.
-
-
Data Analysis:
-
Carefully assign the proton signals for both diastereomers, focusing on the protons on either side of the newly formed stereocenter. 2D NMR (like COSY and HSQC) may be required.
-
Calculate the chemical shift difference for each assigned proton: Δδ = δ(S-MTPA derivative) - δ(R-MTPA derivative).
-
Apply the established Mosher's model: Protons on one side of the MTPA plane in the conformational model will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern directly correlates to the absolute configuration.[23]
-
Expertise & Trustworthiness
-
Widely Accessible: High-field NMR spectrometers are standard in most research institutions.
-
Well-Established Models: Empirical models like Mosher's are well-documented and have been used for decades.[23][24]
-
Small Sample Size: Requires only sub-milligram quantities of material.
Limitations
-
Requires a Reactive Handle: The pyrrolopyrazinone must possess a suitable functional group (typically -OH or -NH₂) for derivatization.
-
Empirical Model: The method relies on an empirical conformational model of the derivative. If the molecule adopts an unexpected conformation, the analysis can lead to an incorrect assignment.[26]
-
Chemical Modification: The CDA approach is destructive as it chemically modifies the sample. The CSA approach avoids this but may yield very small and difficult-to-analyze chemical shift differences.
Comparative Summary and Best Practices
Choosing the right technique is a strategic decision based on sample properties, available resources, and the required level of certainty.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Auxiliaries |
| Principle | Anomalous X-ray Dispersion | Vibrational Optical Activity | Electronic Optical Activity | Diastereomeric Differentiation |
| Sample State | Single Crystal | Solution / Neat Liquid | Solution | Solution |
| Sample Amount | < 1 mg (crystal) | 1 - 10 mg | 0.01 - 0.1 mg | 0.5 - 2 mg |
| Destructive? | No (crystal is recovered) | No | No | Yes (CDA) / No (CSA) |
| Reliance on Theory | None | High (DFT) | High (TD-DFT) | Low (Empirical Model) |
| Key Prerequisite | High-quality single crystal | Conformational search accuracy | UV-Vis chromophore | Reactive functional group (-OH, -NH₂) |
| Confidence Level | Unambiguous (if successful) | Very High | High | Moderate to High |
| Typical Time | Days to weeks (crystallization) | 1-2 days (computation + experiment) | 1 day (computation + experiment) | < 1 day |
Senior Scientist's Recommendations: A Decision Framework
-
Do you have a crystalline solid?
-
Yes: Start with X-ray crystallography. It is the only method that provides a direct, unambiguous, and non-empirical answer. The effort to obtain a crystal is well worth the definitive result.
-
-
Is your sample an oil, amorphous solid, or fails to crystallize?
-
Go to VCD. This is the most powerful and reliable solution-state method. The rich spectral data and the ability to cross-validate the computational model with the IR spectrum provide a very high degree of confidence. It should be considered the "gold standard" for non-crystalline materials.
-
-
Is your sample amount extremely limited (< 0.5 mg)?
-
Choose ECD. Its exceptional sensitivity makes it the best choice for minute quantities, provided your pyrrolopyrazinone has a suitable chromophore. Be prepared to invest time in high-quality computational analysis to support your assignment.
-
-
Do you need a rapid confirmation and have a suitable functional group?
-
Use NMR with a Chiral Derivatizing Agent (CDA). If your pyrrolopyrazinone has an alcohol or amine, Mosher's method is a fast and accessible technique that can provide a confident assignment without requiring specialized spectrometers or extensive computational resources. Always be mindful of the assumptions in the conformational model.
-
Final Word: For ultimate scientific rigor, especially in a regulatory filing context, employing two orthogonal methods (e.g., VCD and NMR, or ECD and VCD) provides a self-validating dataset that leaves no room for ambiguity. The convergence of results from two distinct physical principles constitutes the highest standard of proof in the validation of absolute configuration.
References
-
ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. Retrieved January 24, 2026, from [Link]
-
Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 16). 6.3: Absolute Configuration and the (R) and (S) System. Retrieved January 24, 2026, from [Link]
-
Nafie, L. A. (2008). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 62(8), 815-833. [Link]
-
Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved January 24, 2026, from [Link]
-
Frontiers in Chemistry. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved January 24, 2026, from [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-20. [Link]
-
ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
- Seebach, D., et al. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Houben-Weyl Methods of Organic Chemistry, Vol. E21a. Georg Thieme Verlag.
-
ResearchGate. (n.d.). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2020, June 30). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Retrieved January 24, 2026, from [Link]
-
Encyclopedia.pub. (2022, May 24). Electronic Circular Dichroism. Retrieved January 24, 2026, from [Link]
-
PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved January 24, 2026, from [Link]
-
PubMed. (n.d.). Assignment of absolute configuration on the basis of the conformational effects induced by chiral derivatizing agents: the 2-arylpyrrolidine case. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). The use of X-ray crystallography to determine absolute configuration. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of Absolute Configuration—an Overview Related to This Special Issue. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Identification of the absolute configuration of a chiral molecule. Retrieved January 24, 2026, from [Link]
-
MDPI. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(16), 4992. [Link]
-
ACS Publications. (2007). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2020, June 30). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Retrieved January 24, 2026, from [Link]
-
PubMed. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 681-690. [Link]
-
Wiley Online Library. (2020). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 32(4), 545-560. [Link]
-
Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
PubMed Central. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved January 24, 2026, from [Link]
-
Juniper Publishers. (2018, February 23). Role of Chirality in Drugs. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2022, December 29). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved January 24, 2026, from [Link]
-
MDPI. (2021, April 21). Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone. Molecules, 26(8), 2375. [Link]
-
PubMed Central. (2011, April 1). The Significance of Chirality in Drug Design and Development. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (n.d.). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved January 24, 2026, from [Link]
-
MDPI. (2021, June 4). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3367. [Link]
-
PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. Retrieved January 24, 2026, from [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purechemistry.org [purechemistry.org]
- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 22. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemistry.illinois.edu [chemistry.illinois.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
A Comparative Guide to New Chiral Catalysts for Enantioselective Synthesis: Benchmarking a Novel Iridium P,N,O Catalyst Against the Noyori Ru/BINAP System in Asymmetric Ketone Hydrogenation
In the relentless pursuit of stereochemically pure compounds, particularly within the pharmaceutical and fine chemical industries, the development of novel chiral catalysts for enantioselective synthesis remains a cornerstone of modern organic chemistry. The efficiency and selectivity of these catalysts are paramount, dictating the economic viability and environmental footprint of synthetic routes. This guide provides an in-depth technical comparison of a recently developed iridium-based catalyst against the well-established Noyori Ru/BINAP system for the asymmetric hydrogenation of a model ketone, acetophenone. Through a detailed analysis of their performance, supported by experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a catalytic system.
The Imperative of Asymmetric Hydrogenation and Rigorous Benchmarking
Asymmetric hydrogenation, the addition of two hydrogen atoms across a prochiral double bond to create a chiral center with a preference for one enantiomer, is a powerful and atom-economical transformation.[1] The archetypal example is the reduction of ketones to chiral secondary alcohols, which are versatile building blocks in the synthesis of numerous bioactive molecules. The success of this reaction hinges on the chiral catalyst, a complex typically composed of a transition metal and a chiral ligand that orchestrates the stereochemical outcome of the hydrogenation.
The field has been shaped by pioneering work, most notably the development of ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalysts by Ryōji Noyori, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry.[2] These catalysts, and their subsequent generations, have become the gold standard for the asymmetric hydrogenation of a wide range of substrates, including ketones.[2]
As new catalysts emerge, it is crucial to benchmark their performance against these established systems. A rigorous benchmarking protocol not only validates the efficacy of a new catalyst but also elucidates its potential advantages, such as improved activity, higher selectivity, broader substrate scope, milder reaction conditions, or the use of more sustainable and earth-abundant metals.
Catalyst Profiles: A New Contender and the Reigning Champion
This guide focuses on the asymmetric hydrogenation of acetophenone as a model reaction to compare a novel iridium catalyst with a classic Noyori-type ruthenium catalyst.
The New Challenger: An Iridium Catalyst with a Simple Alkane-Diyl-Based P,N,O Ligand
Recent research has introduced a new class of iridium catalysts featuring simple alkane-diyl-based P,N,O-type chiral ligands. These ligands are modular in design, allowing for systematic tuning of their steric and electronic properties. For this comparison, we will focus on a representative catalyst from this family that has shown high efficacy in the asymmetric hydrogenation of acetophenone. The tridentate P,N,O ligand coordinates to the iridium center, creating a chiral pocket that directs the incoming hydrogen to one face of the ketone.
The Established Benchmark: The Noyori Ru/BINAP-Diamine System
The benchmark for this comparison is the renowned Noyori catalyst, specifically a ruthenium complex bearing an atropisomeric diphosphine ligand like BINAP and a chiral 1,2-diamine ligand such as 1,2-diphenylethylenediamine (DPEN).[2] This catalyst system operates through a well-understood metal-ligand bifunctional mechanism, where the reaction does not occur in the primary coordination sphere of the metal. Instead, a concerted transfer of a hydride from the ruthenium and a proton from the diamine ligand to the ketone carbonyl occurs via a six-membered pericyclic transition state. This mechanism is key to the catalyst's high activity and enantioselectivity.
Experimental Benchmarking Workflow
To ensure a fair and objective comparison, a standardized experimental workflow is essential. The following diagram and protocol outline the key steps for benchmarking these chiral catalysts in the asymmetric hydrogenation of acetophenone.
Caption: General workflow for benchmarking chiral hydrogenation catalysts.
Detailed Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a representative procedure for the asymmetric hydrogenation of acetophenone. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Catalyst Preparation (in situ):
-
In a glovebox, to a glass liner for a high-pressure autoclave, add the catalyst precursor (e.g., [Ir(COD)Cl]₂ for the new catalyst or a RuCl₂(diphosphine) complex for the benchmark) and the corresponding chiral ligand in the specified molar ratio.
-
Add the appropriate anhydrous, degassed solvent (e.g., ethanol or 2-propanol) to dissolve the catalyst components.
-
-
Reaction Setup:
-
To the catalyst solution, add the specified amount of base (e.g., a solution of potassium tert-butoxide in 2-propanol).
-
Add the substrate, acetophenone.
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
-
Hydrogenation:
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-30 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the specified time.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess (e.e.) by chiral GC or high-performance liquid chromatography (HPLC).
-
Performance Comparison: A Head-to-Head Analysis
The following table summarizes the performance of the new iridium P,N,O catalyst and the benchmark Noyori-type Ru/BINAP/Diamine catalyst in the asymmetric hydrogenation of acetophenone. It is important to note that the reaction conditions are not identical, which should be taken into consideration when interpreting the results.
| Parameter | New Iridium P,N,O Catalyst | Benchmark Ru/TolBINAP/DPEN Catalyst [2] |
| Catalyst System | [Ir(COD)Cl]₂ / P,N,O Ligand | RuCl₂[(S)-TolBINAP][(S,S)-DPEN] |
| Substrate | Acetophenone | Acetophenone |
| Solvent | Ethanol | 2-Propanol |
| Base | tBuOLi | t-C₄H₉OK |
| Pressure (H₂) | 30 bar | 8 atm (~8.1 bar) |
| Temperature | Room Temperature | 25 °C |
| Substrate/Catalyst (S/C) | 500 | 100,000 |
| Conversion | >99% | Quantitative |
| Enantiomeric Excess (e.e.) | up to 95% | 99% |
| Turnover Number (TON) | ~500 | ~100,000 |
| Turnover Frequency (TOF) | Not Reported | High (reaction time: 45 min) |
Interpreting the Results: Causality Behind Performance
The data reveals a compelling narrative about the trade-offs and advancements in catalyst design.
-
Enantioselectivity: The benchmark Noyori catalyst, under its optimized conditions, delivers a slightly higher enantioselectivity (99% e.e.) compared to the new iridium catalyst (95% e.e.).[2] This is a testament to the highly refined and well-understood stereochemical control exerted by the C₂-symmetric BINAP and chiral diamine ligands in the metal-ligand bifunctional mechanism. The precise spatial arrangement in the transition state effectively shields one face of the ketone from hydrogenation.
-
Activity and Turnover: The Noyori catalyst demonstrates exceptionally high activity, achieving a quantitative conversion at a remarkably high substrate-to-catalyst ratio (S/C = 100,000) in just 45 minutes.[2] This translates to a very high turnover number (TON) and turnover frequency (TOF), making it highly efficient for large-scale applications. The new iridium catalyst was evaluated at a more conservative S/C ratio of 500, and while the conversion was excellent, its performance at higher S/C ratios has not been reported.
-
Reaction Conditions: A significant advantage of the new iridium catalyst is its use of ethanol as a solvent, which is generally considered more environmentally benign than 2-propanol. However, it operates at a considerably higher hydrogen pressure (30 bar) compared to the 8 atm required for the benchmark system.[2] This has practical implications for reactor requirements and safety considerations.
-
Catalyst Design and Versatility: The modular design of the new P,N,O ligands offers a straightforward approach to catalyst optimization by systematically modifying the ligand backbone. This could potentially lead to future generations of this catalyst with improved performance. The Noyori system, while highly effective, relies on a more complex, albeit well-established, ligand architecture.
Mechanistic Insight: The Noyori Outer-Sphere Pathway
The exceptional performance of the Noyori catalyst is rooted in its unique mechanism. The following diagram illustrates the key steps in the catalytic cycle.
Caption: Simplified catalytic cycle for Noyori-type asymmetric ketone hydrogenation.
The key feature is the outer-sphere mechanism, where the ketone is not directly bound to the ruthenium center. Instead, the Ru-H and N-H bonds of the catalyst act in concert to deliver a hydride and a proton to the carbonyl group. This bifunctional catalysis is crucial for the high reactivity and selectivity observed.
Conclusion and Future Outlook
This comparative guide demonstrates that while the Noyori Ru/BINAP/Diamine system remains a formidable benchmark for asymmetric ketone hydrogenation in terms of sheer activity and enantioselectivity, new catalysts like the recently reported iridium P,N,O system offer promising alternatives with their own set of advantages. The use of a more sustainable solvent and a modular ligand design are significant steps forward.
The choice of catalyst will ultimately depend on the specific requirements of the application. For large-scale industrial processes where catalyst loading and reaction time are critical economic drivers, the Noyori system's high turnover numbers are hard to surpass. However, for applications where factors like solvent choice are a priority, or where the modularity of the ligand allows for rapid optimization for a specific substrate, the new generation of catalysts presents a compelling option.
Future research will undoubtedly focus on closing the performance gap, aiming to develop new catalysts that combine the high activity of established systems with milder reaction conditions, the use of more earth-abundant metals, and even greater stereochemical control. Rigorous and transparent benchmarking, as outlined in this guide, will be indispensable in navigating this exciting and evolving field.
References
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002 , 41(12), 2008-2022. [Link]
-
Ohkuma, T.; Ooka, H.; Hashiguchi, S.; Ikariya, T.; Noyori, R. Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 1995 , 117(9), 2675–2676. [Link]
-
Farkas, G.; et al. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. Molecules, 2024 , 29(16), 3743. [Link]
-
Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 2001 , 40(1), 40-73. [Link]
-
Sandoval, C. A.; Ohkuma, T.; Muñiz, K.; Noyori, R. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 2003 , 125(44), 13490–13503. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University Chemistry 115 Lecture Notes. [Link]
Sources
Navigating the Chiral Landscape: A Senior Scientist's Cost-Benefit Guide to Asymmetric Synthesis
In the realm of modern chemistry, particularly within pharmaceutical and materials science, the synthesis of single-enantiomer chiral molecules is not merely an academic exercise but a critical determinant of efficacy, safety, and commercial viability. The distinct physiological responses elicited by different enantiomers of a drug, for instance, have made enantioselective synthesis a cornerstone of drug development. This guide provides an in-depth, experience-driven comparison of the primary methodologies for chiral synthesis, designed for researchers, scientists, and drug development professionals. We will move beyond a simple listing of techniques to explore the fundamental trade-offs between cost, efficiency, scalability, and overall process elegance, supported by practical experimental data and protocols.
The Chirality Mandate: Why Enantioselectivity is Non-Negotiable
The importance of producing enantiomerically pure compounds is underscored by regulatory agencies and the hard lessons of pharmaceutical history. The differential effects of enantiomers can range from one being therapeutic while the other is inert, to one being beneficial and the other toxic. Therefore, the selection of a chiral synthesis strategy is a pivotal decision in any synthetic campaign, with profound implications for process development, cost of goods, and speed to market. This guide will dissect five principal strategies: Chiral Pool Synthesis, the use of Chiral Auxiliaries, Asymmetric Catalysis, Biocatalysis, and Chiral Resolution.
Asymmetric Catalysis: The Power of a Chiral Influence
Asymmetric catalysis is arguably one of the most elegant and powerful strategies for chiral synthesis, wherein a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and is a dominant method in industrial-scale production.[1] The two main sub-categories are transition metal catalysis and organocatalysis.
Transition Metal Catalysis
This method relies on a central metal atom, typically a transition metal like rhodium, ruthenium, or iridium, coordinated to a chiral ligand. The choice of ligand is paramount as it dictates the stereochemical outcome and overall efficiency of the reaction.[2]
Causality in Catalyst Selection: The selection of a metal-ligand combination is not arbitrary. For instance, in the asymmetric hydrogenation of ketones, the Noyori-type Ru-BINAP-diamine catalysts are exceptionally effective. The mechanism involves a metal-ligand bifunctional interplay where a hydride on the ruthenium and a proton on the diamine ligand are transferred to the ketone's carbonyl group via a six-membered transition state. The rigid C2-symmetric BINAP ligand creates a well-defined chiral environment that effectively differentiates between the two prochiral faces of the ketone.
Cost-Benefit Analysis:
-
Costs: The primary cost driver is the catalyst itself, particularly the precious metal (e.g., Rh, Ru, Ir) and the often complex, multi-step synthesis of the chiral ligand (e.g., BINAP).[2] While the catalyst loading can be low, the initial investment can be substantial. Furthermore, trace metal contamination of the final product is a significant concern in the pharmaceutical industry, often necessitating costly purification steps.
Representative Experimental Protocol: Asymmetric Hydrogenation of Acetophenone using Ru-BINAP-Diamine Catalyst
Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess.
Materials:
-
trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen)
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the Ru-catalyst (e.g., 2 mg, ~2.2 µmol) in anhydrous 2-propanol (5 mL).
-
Add a solution of KOtBu in 2-propanol (e.g., 0.1 M solution, 44 µL, 4.4 µmol). The base acts as an accelerator.[6]
-
Add acetophenone (e.g., 0.26 g, 2.2 mmol).
-
Purge the flask with hydrogen gas three times.
-
Maintain a positive pressure of H₂ (e.g., 1 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding a few drops of water.
-
Analyze the yield and enantiomeric excess (% ee) by chiral GC or HPLC.
Self-Validation: The protocol is self-validating through the analysis of the final product. A high yield and a high % ee (typically >80%) confirm the efficacy of the catalyst and the reaction conditions.[6] The reaction rate is sensitive to the presence of a base and the H₂ pressure.[6]
Organocatalysis
A more recent but revolutionary advancement, organocatalysis utilizes small, metal-free organic molecules as catalysts.[3] These catalysts are often derived from readily available natural sources like amino acids and are generally less sensitive to air and moisture than their organometallic counterparts.
Causality in Catalyst Action: Organocatalysts operate through various activation modes, such as iminium ion or enamine formation. For example, in a proline-catalyzed asymmetric aldol reaction, proline reacts with a ketone to form a chiral enamine. This enamine then attacks the aldehyde from a sterically less hindered face, dictated by the stereochemistry of the proline catalyst, leading to an enantiomerically enriched product.
Cost-Benefit Analysis:
-
Benefits: Organocatalysts are typically inexpensive, non-toxic, and robust, which simplifies reaction setups and reduces costs.[3] The absence of metals eliminates concerns about product contamination. Many organocatalytic reactions can be scaled up effectively.[3]
-
Costs: Catalyst loadings are often higher (e.g., 1-20 mol%) compared to transition metal catalysts. While the catalysts themselves are cheaper, the larger quantities required can impact the overall cost, especially on an industrial scale.
Biocatalysis: Nature's Approach to Chirality
Biocatalysis leverages the remarkable stereoselectivity of enzymes to perform chiral transformations. This "green" chemistry approach often occurs in aqueous media under mild conditions and can achieve near-perfect enantioselectivity.
Key Biocatalytic Strategies:
-
Kinetic Resolution: An enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other unreacted. For example, a lipase can selectively acylate one enantiomer of a racemic alcohol.[7][8]
-
Asymmetric Synthesis: An enzyme converts a prochiral substrate into a single enantiomer product. For instance, a transaminase can convert a ketone into a chiral amine with high enantiomeric excess.[9]
Causality in Enzymatic Selectivity: The high selectivity of enzymes stems from their precisely folded three-dimensional structures, which create chiral active sites. A substrate must fit into this "lock-and-key" active site in a specific orientation for a reaction to occur, thus allowing the enzyme to distinguish between two enantiomers or the two faces of a prochiral molecule.
Cost-Benefit Analysis:
-
Benefits: Exceptional enantioselectivity (often >99.9% ee), mild reaction conditions (room temperature, neutral pH), and high sustainability.[1] Whole-cell biocatalysts can be significantly cheaper than purified enzymes.[10]
-
Costs: The primary cost is often the enzyme itself.[9] A major drawback of kinetic resolution is the maximum theoretical yield of 50% for the desired product. While dynamic kinetic resolution (DKR) can overcome this limitation, it adds complexity to the process. Enzymes can also have limited substrate scope and stability under industrial conditions.
Representative Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol
Objective: To resolve a racemic mixture of 1-phenylethanol via enantioselective acylation.
Materials:
-
(±)-1-Phenylethanol
-
Vinyl acetate (acyl donor)
-
Immobilized Lipase from Pseudomonas cepacia (PSL-C)
-
tert-Butyl methyl ether (TBME)
-
Standard laboratory glassware
Procedure:
-
To a solution of (±)-1-phenylethanol (e.g., 1 mmol) in TBME (10 mL), add vinyl acetate (3 mmol).
-
Add the immobilized lipase (e.g., 50 mg).
-
Stir the suspension at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by GC, aiming for ~50% conversion. This is critical for achieving high ee for both the unreacted alcohol and the formed ester.
-
Once ~50% conversion is reached, filter off the enzyme. The enzyme can often be washed and reused.[7]
-
Remove the solvent under reduced pressure.
-
Separate the resulting ester ((R)-1-phenylethyl acetate) from the unreacted alcohol ((S)-1-phenylethanol) by column chromatography.
-
Determine the % ee of both the recovered alcohol and the ester product by chiral GC or HPLC.
Self-Validation: The success of the resolution is validated by achieving a conversion close to 50% and high enantiomeric excess for both the remaining starting material and the product.
Chiral Auxiliaries: A Temporary Guiding Hand
This strategy involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent reaction to occur on one face of the substrate, creating a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved and can ideally be recovered for reuse.[11][12]
Causality in Diastereoselection: The chiral auxiliary, due to its steric bulk and specific conformation, blocks one of the prochiral faces of the substrate. For example, in the alkylation of an N-acyl Evans oxazolidinone, the bulky substituent on the auxiliary (e.g., an isopropyl or benzyl group) shields one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face.[12]
Cost-Benefit Analysis:
-
Benefits: This is a robust and well-established method that often provides very high levels of stereocontrol (>98% de).[12] The diastereomeric products can be easily separated by standard techniques like chromatography or crystallization, which can allow for the purification to >99% de.
-
Costs: The method is inherently less atom-economical as it requires stoichiometric amounts of the chiral auxiliary and involves additional synthetic steps for attachment and removal.[11] The cost of the auxiliary, while often recoverable, and the extra synthetic steps can make this approach expensive and time-consuming, especially for large-scale synthesis.[2]
Representative Experimental Protocol: Diastereoselective Alkylation of an Evans Oxazolidinone Auxiliary
Objective: To perform a diastereoselective alkylation to synthesize an enantiomerically enriched carboxylic acid derivative.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium
-
Diisopropylamine
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Acylation: React (R)-4-benzyl-2-oxazolidinone with propionyl chloride to form the N-propionyl imide.
-
Enolate Formation: In a flame-dried flask under argon at -78°C, add n-butyllithium to a solution of diisopropylamine in THF to form lithium diisopropylamide (LDA).
-
Slowly add a solution of the N-propionyl imide in THF to the LDA solution to generate the lithium enolate.
-
Alkylation: Add benzyl bromide to the enolate solution at -78°C and allow the reaction to proceed. The bulky benzyl group of the auxiliary directs the incoming electrophile.
-
Warm the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC.
-
Auxiliary Cleavage: The alkylated product can be hydrolyzed (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid and recover the (R)-4-benzyl-2-oxazolidinone.
Self-Validation: High diastereoselectivity, confirmed by spectroscopic analysis of the crude product, validates the protocol. Successful cleavage and recovery of the chiral auxiliary are also key validation points.
Chiral Pool Synthesis: Nature's Starting Blocks
Chiral pool synthesis utilizes naturally occurring, inexpensive, and enantiomerically pure compounds such as amino acids, sugars, terpenes, and hydroxy acids as starting materials.[13][14] The inherent chirality of these starting materials is incorporated into the final target molecule.
Causality in Strategy: The logic behind this approach is to select a starting material from the chiral pool that already contains one or more of the required stereocenters of the target molecule. This circumvents the need to create these stereocenters from scratch, often simplifying the synthesis significantly.
Cost-Benefit Analysis:
-
Benefits: This can be the most cost-effective method if a suitable starting material is available.[13] It provides a reliable and often straightforward route to complex chiral molecules.
-
Costs: The diversity of the chiral pool is limited, and a suitable starting material may not be available for every target molecule.[15] The synthesis can become lengthy and inefficient if extensive functional group manipulations are required to convert the starting material into the desired product.
Chiral Resolution: The Art of Separation
Chiral resolution separates a racemic mixture into its individual enantiomers. This is a classical approach that can be achieved through several methods.
Methods of Resolution:
-
Diastereomeric Salt Formation: Reacting a racemic acid or base with an enantiomerically pure resolving agent to form diastereomeric salts, which can be separated by crystallization. This method is often inefficient, with a maximum yield of 50%.[12]
-
Enzymatic Resolution: As discussed under biocatalysis, this is a highly effective method.
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC or GC to physically separate the enantiomers.[16]
Cost-Benefit Analysis:
-
Benefits: Chiral chromatography can provide both analytical and preparative separation of enantiomers to very high purity.[17]
-
Costs: The primary drawback of resolution (except for DKR) is the 50% maximum theoretical yield for the desired enantiomer, effectively discarding half of the material. Chiral chromatography columns are expensive (a single column can cost around €2000), and the method can be solvent-intensive, making it costly for large-scale purification.[12][17]
Comparative Summary and Data
To facilitate a direct comparison, the following table summarizes the key performance and cost metrics for each chiral synthesis method.
| Method | Typical Selectivity | Theoretical Yield | Catalyst/Reagent Cost | Scalability | Key Advantage | Key Disadvantage |
| Transition Metal Catalysis | >95% ee | ~100% | High (precious metals, complex ligands) | Excellent | High efficiency (TON/TOF) | Catalyst cost & metal contamination |
| Organocatalysis | 80-99% ee | ~100% | Low to Moderate | Good to Excellent | Robust, metal-free, inexpensive catalysts | Higher catalyst loading required |
| Biocatalysis (Asymmetric) | >99% ee | ~100% | Moderate to High (enzyme cost) | Moderate to Good | Exceptional selectivity, green process | Limited substrate scope & stability |
| Biocatalysis (Kinetic Res.) | >99% ee | 50% | Moderate to High (enzyme cost) | Moderate to Good | High selectivity for both enantiomers | 50% max yield, requires separation |
| Chiral Auxiliaries | >98% de | ~100% (after cleavage) | Moderate (stoichiometric, but recoverable) | Moderate | Reliable, high stereocontrol, easy separation | Poor atom economy, extra steps |
| Chiral Pool Synthesis | N/A (starts chiral) | Varies | Low (natural starting materials) | Varies | Cost-effective, straightforward | Limited by availability of starting materials |
| Chiral Resolution (Chromatography) | >99.5% ee | 50% | High (expensive columns & solvents) | Poor to Moderate | High purity separation | 50% max yield, high operational cost |
Visualization of Synthetic Workflows
Below are simplified workflows for three common chiral synthesis strategies, illustrating the sequence of operations.
Asymmetric Catalysis Workflow
Caption: Workflow for Asymmetric Catalysis.
Chiral Auxiliary Workflow
Caption: Workflow for Chiral Auxiliary Synthesis.
Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion: Selecting the Optimal Strategy
There is no single "best" method for chiral synthesis; the optimal choice is dictated by a multi-faceted analysis of the specific target molecule, the required scale of production, cost constraints, and development timelines.
-
For industrial-scale synthesis where efficiency is paramount, asymmetric catalysis (both transition metal and organo-) often represents the most logical and cost-effective long-term solution, despite potentially high initial development costs.
-
Biocatalysis is an increasingly powerful and sustainable option, especially as enzyme engineering broadens substrate scopes and improves stability.
-
For early-stage research and complex molecule synthesis , where reliability and high stereocontrol are critical, chiral auxiliaries remain an invaluable and predictable tool, despite their lower atom economy.
-
Chiral pool synthesis should always be the first consideration: if a cheap, readily available starting material can be identified, it is often the most direct and economical route.
-
Chiral resolution is typically a last resort for preparative synthesis due to the inherent 50% yield limitation, but it is an essential tool for analytical purposes and in cases where no other method is feasible.
Ultimately, a thorough understanding of the costs, benefits, and underlying chemical principles of each method is essential for making informed, strategic decisions in the pursuit of enantiomerically pure molecules.
References
-
ResearchGate. (2022, April 27). I want to purchase chiral column . Which one is best and what will be the price.? ResearchGate. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
-
Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1422. [Link]
-
ResearchGate. (2025, August 6). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. ResearchGate. [Link]
-
Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787-2794. [Link]
-
Togni, A. (2011). Asymmetric Hydrogenation. ETH Zurich. [Link]
-
Ríos-Lombardía, N., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1604. [Link]
-
Uhasselt Document Server. (n.d.). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. [Link]
-
ResearchGate. (2025, August 10). “Turning Over” Definitions in Catalytic Cycles. ResearchGate. [Link]
-
Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(13), 2974-2986. [Link]
-
Han, G., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances, 14, 14588-14611. [Link]
-
Zhang, W., & Ma, J. (2023). Recent Progress of Asymmetric Catalysis from a Chinese Perspective. CCS Chemistry, 5(1), 1-28. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Maimone, T. J., & Burns, N. Z. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 50(10), 2414-2426. [Link]
-
Wikipedia. (n.d.). Turnover number. [Link]
-
JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Murzin, D. Y., et al. (2012). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology, 2(7), 1435-1443. [Link]
-
Huo, H., Yao, G., & Wang, S. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Catalysts, 10(12), 1451. [Link]
-
ResearchGate. (n.d.). Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate. [Link]
-
ResearchGate. (2025, August 6). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
YouTube. (2022, October 25). Stereochemistry: Kinetic Resolution. [Link]
-
Liu, W., et al. (2005). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Chromatography A, 1072(2), 227-231. [Link]
-
ResearchGate. (2025, August 6). Hydrogenation of geraniol using ruthenium–BINAP catalysts. ResearchGate. [Link]
-
YouTube. (2025, January 18). How To Calculate Turnover Frequency In Catalysis?[Link]
-
Hii, M., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications Chemistry, 8(1), 1-10. [Link]
-
Horváth, A. K. (2013). Comment on “'Turning Over' Definitions in Catalytic Cycles”. ACS Catalysis, 3(2), 241-242. [Link]
-
Buy996.com. (n.d.). Asymmetric Synthesis The Chiral Carbon Pool And. [Link]
-
Lee, S., & Lee, Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(6), 758. [Link]
-
University of Wisconsin. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
National Institutes of Health. (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]
-
Maimone, T. J., & Burns, N. Z. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 50(10), 2414-2426. [Link]
-
360iResearch. (2025, June 19). Chiral HPLC Column Market Outlook 2025-2032. [Link]
Sources
- 1. Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. ethz.ch [ethz.ch]
- 4. Turnover number - Wikipedia [en.wikipedia.org]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Chromatography System Costs: Factors & Pricing Breakdown [excedr.com]
- 13. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a chiral bicyclic amine derivative increasingly utilized as a versatile scaffold in medicinal chemistry. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Compound: Properties and Hazards
This compound, with the molecular formula C7H12N2O, is a heterocyclic compound.[1] While specific toxicological data for the (R)-enantiomer is not extensively published, information on the closely related (S)-enantiomer and similar heterocyclic compounds provides critical insights into its potential hazards. The (S)-enantiomer is classified as a corrosive substance, carrying the GHS05 pictogram and the signal word "Danger". It is assigned the hazard statement H314, indicating that it causes severe skin burns and eye damage.[2] For the (R)-enantiomer, some suppliers indicate a GHS07 pictogram with the signal word "Warning," suggesting it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Given the structural similarities, it is prudent to handle the (R)-enantiomer with a high degree of caution, assuming it possesses similar corrosive and irritant properties.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 151763-89-2 | [1] |
| Molecular Formula | C7H12N2O | [1] |
| Molecular Weight | 140.19 g/mol | [1] |
| GHS Hazard Pictogram (Anticipated) | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |
| Signal Word (Anticipated) | Danger / Warning | |
| Primary Hazards | Causes severe skin burns and eye damage; May cause respiratory irritation. | [2] |
Core Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] The following protocol outlines the necessary steps for its safe collection and disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing appropriate PPE. This is the first line of defense against potential exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If handling the compound in a powdered form where dust may be generated, or if working outside of a fume hood, a NIOSH-approved respirator is recommended.[4]
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]
-
Designate a Waste Stream: this compound waste should be collected in a dedicated container for corrosive organic waste. Do not mix it with other waste streams such as halogenated solvents, oxidizers, or acids without consulting chemical compatibility charts.
-
Choose an Appropriate Container:
Step 3: Labeling the Waste Container
Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and a critical safety measure.[3]
-
Use your institution's official hazardous waste tags.
-
The label must include:
Step 4: Accumulation of Waste
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[5] This area should be under the control of the laboratory personnel.
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[6]
-
Time Limits: Partially filled containers can remain in an SAA for up to one year.[5] However, once a container is full, it must be removed from the SAA within three days.[5]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[3]
-
Waste Broker: Your institution's EHS department will work with a licensed hazardous waste broker for proper transportation and disposal at a certified Treatment, Storage, and Disposal Facility (TSDF).[7]
-
Recommended Disposal Method: The recommended method of disposal for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Emergency Procedures: Handling Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Containment:
-
For small liquid spills, absorb the material with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep up the material, avoiding dust generation.[8]
-
-
Collection: Place the absorbed or swept material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. For a compound like this compound, which is anticipated to be corrosive and irritating, a stringent disposal protocol is not merely a suggestion but a necessity. By following this comprehensive guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full compliance with regulatory standards.
References
-
MSDS of Hexahydro-pyrrolo[1,2-A]pyrazin-4-one. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
Sources
- 1. This compound 97% | CAS: 151763-89-2 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. capotchem.cn [capotchem.cn]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. epa.gov [epa.gov]
- 8. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
